5-Tert-butylthiophene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMUUMYMJQJIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Tert Butylthiophene 2 Sulfonamide and Analogues
Strategic Approaches to Sulfonamide Moiety Formation within Thiophene (B33073) Systems
The introduction of a sulfonamide group onto a thiophene ring is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through a two-step process: chlorosulfonation followed by amination.
Electrophilic Chlorosulfonation of Thiophene Derivatives
The primary method for introducing a sulfonyl chloride group onto a thiophene ring is through electrophilic aromatic substitution using chlorosulfonic acid. derpharmachemica.comconicet.gov.ar The reaction of 2-tert-butylthiophene (B1664577) with chlorosulfonic acid leads to the formation of 5-tert-butylthiophene-2-sulfonyl chloride. sigmaaldrich.com The tert-butyl group at the 2-position directs the incoming chlorosulfonyl group to the 5-position of the thiophene ring. chemicalbook.com
This reaction is typically carried out under controlled temperature conditions to manage the reactivity of chlorosulfonic acid and prevent side reactions. The choice of solvent and reaction time are also crucial parameters for optimizing the yield and purity of the resulting sulfonyl chloride.
Amination Reactions of Sulfonyl Chlorides
The newly synthesized 5-tert-butylthiophene-2-sulfonyl chloride is then converted to the corresponding sulfonamide through a reaction with an amine. snu.ac.kr For the synthesis of 5-tert-butylthiophene-2-sulfonamide, the sulfonyl chloride is reacted with ammonia (B1221849) or a protected form of ammonia.
Alternatively, to create analogues, various primary or secondary amines can be used. For instance, reacting 5-tert-butylthiophene-2-sulfonyl chloride with tert-butylamine (B42293) yields N-tert-butyl-5-tert-butylthiophene-2-sulfonamide. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Base-Catalyzed Amidation Reactions for Sulfonamide Synthesis
Base-catalyzed amidation presents an alternative route for sulfonamide synthesis. In this approach, a thiophene derivative is reacted with an amine and a sulfonyl chloride in the presence of a base. For example, N-tert-Butyl-2-thiophenesulfonamide can be synthesized by reacting 2-thiophenone with tert-butylamine and a sulfonyl chloride under basic conditions. This method can be adapted for the synthesis of this compound by using an appropriately substituted thiophene precursor. The choice of base is critical and can influence the reaction rate and yield. Common bases used include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate.
Targeted Synthesis of the 5-Tert-butylthiophene Core Structure
The synthesis of the 5-tert-butylthiophene core is a prerequisite for the subsequent functionalization to the desired sulfonamide. This can be achieved by either preparing a functionalized thiophene precursor followed by alkylation or by directly introducing the tert-butyl group onto a pre-existing thiophene ring.
Preparation of Functionalized Thiophene Precursors
Various methods exist for the synthesis of functionalized thiophenes that can serve as precursors. derpharmachemica.comtandfonline.com One common approach is the Gewald aminothiophene synthesis, which allows for the preparation of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. derpharmachemica.com For the synthesis of our target molecule, a precursor such as methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate could be synthesized and then further modified. fishersci.ie
Another strategy involves the metalation of a thiophene derivative. For example, N-tert-butylthiophene-2-sulfonamide can be metalated with n-butyllithium, which occurs at both the 3- and 5-positions. acs.org Subsequent reaction with an appropriate electrophile can introduce a functional group at the 5-position, which can then be converted to a tert-butyl group. acs.org
Introduction of the Tert-butyl Group via Alkylation Strategies
The tert-butyl group can be introduced onto the thiophene ring using Friedel-Crafts alkylation. This involves reacting thiophene or a substituted thiophene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com The position of the tert-butylation is influenced by the directing effects of any existing substituents on the thiophene ring.
Alternatively, lithiation of a thiophene derivative followed by reaction with a tert-butyl electrophile can be employed. For instance, treatment of 2-bromothiophene (B119243) with a strong base like n-butyllithium generates a 2-lithiothiophene species, which can then react with a source of a tert-butyl cation.
Below is a table summarizing the key synthetic intermediates and their properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| This compound | 142294-56-2 | C8H13NO2S2 | 219.33 | Target Compound |
| 2-Tert-butylthiophene | 1689-78-7 | C8H12S | 140.25 | Starting material for chlorosulfonation |
| 5-Tert-butylthiophene-2-sulfonyl chloride | 179400-17-0 | C8H11ClO2S2 | 238.76 | Intermediate for amination |
| N-tert-Butyl-2-thiophenesulfonamide | 100342-30-1 | C8H13NO2S2 | 219.33 | Analogue and precursor for lithiation |
| Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate | Not available | C10H15NO2S | 213.30 | Functionalized thiophene precursor |
Regioselective Functionalization Techniques for Thiophene Rings in Sulfonamide Synthesis
Achieving regiocontrol in the functionalization of the thiophene ring is paramount for the synthesis of specific isomers of substituted thiophene sulfonamides. The inherent electronic properties of the thiophene ring, influenced by the electron-withdrawing sulfonamide group, can direct substitution patterns, but more precise control often requires specialized techniques. Researchers have developed methods that leverage directing groups to achieve high regioselectivity in C-H functionalization, providing access to polysubstituted thiophenes that would be difficult to obtain through classical approaches. sci-hub.runih.gov
Directed Metalation Strategies Utilizing N-tert-butylthiophene-2-sulfonamide
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. numberanalytics.com In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), directing deprotonation to an adjacent ortho position. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a new functional group with high precision.
The sulfonamide moiety, particularly a tertiary sulfonamide like an N,N-dialkyl derivative, is recognized as an effective DMG. numberanalytics.comthieme-connect.com For thiophene-2-sulfonamides, the sulfonamide group can direct lithiation to the C3 position. Studies on N-cumyl arylsulfonamides have demonstrated the utility of the sulfonamide group in directing metalation, allowing for the synthesis of a range of ortho-substituted derivatives. researchgate.net While the N-tert-butyl group of this compound is a secondary sulfonamide, its deprotonation can form a lithium salt that subsequently directs metalation. However, kinetic versus thermodynamic conditions can lead to different deprotonation sites. researchgate.net
For instance, the lithiation of N,N-dialkylferrocenesulfonamides has been shown to be an effective method for functionalizing the ferrocene (B1249389) core, highlighting the general applicability of sulfonamides as DMGs in complex scaffolds. acs.org In the context of thiophenes, lithiation followed by reaction with an electrophile is a key step. The choice of base and reaction conditions is critical; for example, using lithium diisopropylamide (LDA) can initiate skeletal reorganizations in certain N-sulfonyl ynamides, demonstrating the nuanced reactivity of lithiated sulfonamide species. d-nb.infonih.gov The general principle involves the formation of an ortho-lithiated intermediate which is then quenched with an electrophile to yield the desired substituted product.
| Directing Group Type | Base | Typical Position of Metalation | Ref. |
| Tertiary Sulfonamide | n-BuLi | C3 on Thiophene Ring | numberanalytics.comresearchgate.net |
| N-Acyl Sulfonamide | Rh(III) Catalyst | ortho to Sulfonamide | thieme-connect.de |
| Pyridylsulfinyl | Pd(II) Catalyst | ortho to Sulfinyl Group | thieme-connect.de |
Stereochemical Considerations in the Synthesis of Chiral this compound Derivatives
The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. For derivatives of this compound, chirality can be introduced either at the sulfur atom of the sulfonamide (resulting in a stereogenic sulfur center) or at substituents on the thiophene ring or the sulfonamide nitrogen.
The synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfinamides, is a well-established field, and these principles can be extended to sulfonamide derivatives. rsc.org One notable strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions.
A compelling example of stereocontrolled synthesis for a related heterocyclic sulfonamide is the preparation of the clinical inhibitor DFV-890, an NLRP3 inhibitor. benthamopenarchives.com The synthesis starts from an enantiopure sulfoximine (B86345) building block, which allows for the construction of the complex target molecule with high enantiopurity, circumventing the need for challenging chiral separations later in the synthesis. This approach highlights how installing a stereocenter early and carrying it through the synthetic sequence can be a powerful strategy. The key step often involves the reaction of a lithiated heterocycle with a chiral sulfur electrophile. benthamopenarchives.com
Key strategies for inducing chirality include:
Use of Chiral Building Blocks: Starting with an enantiomerically pure precursor, such as a chiral sulfoximine or a thiophene with a chiral side chain. benthamopenarchives.com
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other during key bond-forming reactions.
Diastereoselective Reactions: Reacting a racemic or prochiral substrate with a chiral reagent or auxiliary to form diastereomers that can be separated, followed by removal of the chiral auxiliary. rsc.org
Modern Cross-Coupling Reactions in the Construction of this compound Scaffolds
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, providing efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are central to the construction and derivatization of the this compound core.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for linking aryl and heteroaryl moieties. The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
A highly relevant application of this methodology is the synthesis of 5-arylthiophene-2-sulfonamide derivatives. In a typical procedure, 5-bromothiophene-2-sulfonamide (B1270684) is coupled with various aryl boronic acids using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent system like 1,4-dioxane/water. This method demonstrates high functional group tolerance, allowing for the synthesis of a diverse library of analogs. The use of stable potassium heteroaryltrifluoroborates has also expanded the scope of Suzuki couplings, enabling the efficient installation of various heterocyclic building blocks.
Copper-Catalyzed N-Arylation and Related Transformations
While palladium is dominant in C-C couplings, copper catalysis is particularly effective for forming C-N bonds, a key transformation for modifying the sulfonamide nitrogen. The classic Ullmann reaction, a copper-mediated process, has been significantly improved with the development of modern catalytic systems that operate under milder conditions, often without the need for specialized ligands. numberanalytics.com
Copper-catalyzed N-arylation allows for the direct coupling of the sulfonamide NH group with an aryl halide (typically an iodide or bromide). numberanalytics.com For example, methanesulfonamide (B31651) can be arylated with various aryl bromides using a catalytic amount of copper(I) iodide (CuI) and a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMF at elevated temperatures. numberanalytics.com This methodology is directly applicable to this compound, enabling the synthesis of N-aryl derivatives. The Chan-Evans-Lam (CEL) reaction, which uses arylboronic acids as the coupling partner, provides an alternative copper-catalyzed route to N-arylated sulfonamides under aerobic conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Derivative Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group.
The thiophene ring in this compound, when substituted with a suitable leaving group (e.g., a halogen like fluorine or chlorine) at the C3 or C4 position, can undergo SNAr. The powerful electron-withdrawing nature of the sulfonamide group (-SO₂NH₂) is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack. nih.gov This strategy allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Recent advancements have enabled these reactions to be performed under mild, aqueous conditions using surfactants or polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which enhances sustainability and functional group tolerance. thieme-connect.comresearchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The pursuit of green and sustainable chemistry has influenced the synthesis of sulfonamide derivatives, aiming to reduce environmental impact and improve efficiency. While specific literature detailing a complete green synthesis of this compound is nascent, the principles can be applied based on established green methodologies for analogous sulfonamides. Key strategies focus on the use of environmentally benign solvents and catalysts, and the reduction of waste.
One significant advancement in the sustainable synthesis of sulfonamides involves replacing traditional, often hazardous, solvents and catalysts with greener alternatives. For instance, the use of L-proline as a catalyst in ethanol (B145695) has been shown to be effective for the synthesis of thiophene-containing amino compounds, which are precursors to sulfonamides. researchgate.net L-proline is an attractive catalyst as it is biodegradable and can lower the activation energy of the reaction. researchgate.net The reaction mechanism often proceeds through a Knoevenagel condensation pathway, which is an efficient method for forming the thiophene ring. researchgate.net
Another green approach involves the use of ammonia gas in an anhydrous solvent for the amination reaction, which can improve the yield to between 96.2% and 98.3%. google.com This method avoids the large volumes of mixed high-salt wastewater generated when using aqueous ammonia. google.com The solvent can also be recovered and recycled, further minimizing waste. google.com
The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.
| Green Chemistry Principle | Application in Sulfonamide Synthesis | Potential Benefit |
| Use of Safer Solvents | Employing ethanol or undertaking solvent-free reactions. researchgate.netgoogle.com | Reduced toxicity and environmental pollution. |
| Use of Renewable Feedstocks | Utilizing catalysts derived from natural sources, such as L-proline. researchgate.net | Decreased reliance on petrochemicals. |
| Catalysis | Employing efficient and recyclable catalysts to minimize waste. researchgate.net | Increased reaction efficiency and reduced stoichiometric waste. |
| Waste Prevention | Designing syntheses to minimize by-product formation and allow for solvent recycling. google.com | Reduced disposal costs and environmental impact. |
Total Synthesis of Complex Molecular Architectures Incorporating this compound Subunits
The this compound scaffold serves as a valuable building block in the construction of more complex molecules, particularly in the field of medicinal chemistry. Its structural features can be leveraged to synthesize novel compounds with specific biological activities. The total synthesis of such complex architectures often relies on powerful cross-coupling reactions to append the thiophene sulfonamide moiety to other molecular fragments.
A key reaction utilized for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a boronic acid (or its ester) and an organohalide. In the context of synthesizing complex molecules containing the this compound subunit, a common strategy involves preparing a bromo-substituted thiophene sulfonamide intermediate. For example, 5-bromo-N-alkylthiophene-2-sulfonamides can be synthesized and subsequently used in Suzuki-Miyaura reactions with various aryl boronic acids to generate a library of arylated thiophene sulfonamides. dovepress.com
The general scheme for such a synthesis is presented below:
Step 1: Synthesis of the Thiophene Sulfonamide Core: Preparation of the initial 5-substituted thiophene-2-sulfonamide (B153586).
Step 2: Halogenation: Introduction of a halogen, typically bromine, at a specific position on the thiophene ring to create a reactive handle for cross-coupling. dovepress.com
Step 3: Suzuki-Miyaura Cross-Coupling: Reaction of the halogenated thiophene sulfonamide with a suitable boronic acid in the presence of a palladium catalyst and a base to form the final complex molecule. dovepress.comacs.org
An example of this can be seen in the synthesis of nonpeptide AT2 receptor agonists, where a substituted thiophene-2-sulfonamide is coupled with other aromatic fragments using Suzuki coupling conditions. acs.org This modular approach allows for the systematic variation of different parts of the molecule to optimize its biological activity.
The following table outlines the key stages in the incorporation of the this compound subunit into larger molecules.
| Synthesis Stage | Description | Key Reagents and Conditions |
| Intermediate Preparation | Synthesis of a halogenated this compound. | N-Bromosuccinimide (NBS) or other brominating agents. |
| Cross-Coupling Reaction | Palladium-catalyzed coupling of the halogenated intermediate with a boronic acid or ester. | Pd(PPh₃)₄, K₂CO₃ or other bases, toluene/ethanol solvent mixture. acs.org |
| Final Molecule Assembly | Formation of the complex molecular architecture containing the thiophene sulfonamide subunit. | Yields can range from moderate to good, depending on the specific substrates. dovepress.com |
This synthetic strategy provides a versatile platform for accessing a wide range of complex molecules built around the this compound core, enabling further exploration of their chemical and biological properties.
Chemical Reactivity and Derivatization Strategies for 5 Tert Butylthiophene 2 Sulfonamide
Reactivity Profiles of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group in organic synthesis. Its reactivity is characterized by the acidic nature of the N-H proton and the ability of the nitrogen atom to act as a nucleophile.
N-Alkylation and N-Acylation Reactions for Modulating Sulfonamide Properties
Modification of the sulfonamide nitrogen through alkylation and acylation is a primary strategy for altering the steric and electronic properties of the parent molecule.
N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the reaction of the primary sulfonamide with alkyl halides. For instance, reacting 5-bromothiophene-2-sulfonamide (B1270684), a close structural analog, with various alkyl bromides in the presence of a base like lithium hydride (LiH) in dimethylformamide (DMF) yields the corresponding N-alkylated products. nih.gov This method is directly applicable to 5-tert-butylthiophene-2-sulfonamide.
More advanced catalytic methods utilize alcohols as green alkylating agents. Manganese-based pincer complexes have proven effective for the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.org Similarly, ruthenium complexes can catalyze the N-alkylation of primary sulfonamides. organic-chemistry.org These "borrowing hydrogen" methods offer an efficient and environmentally conscious alternative to traditional alkyl halide-based reactions. acs.orgorganic-chemistry.org
Table 1: Representative N-Alkylation Reactions of Sulfonamides
| Sulfonamide Type | Alkylating Agent | Catalyst/Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | Alkyl Bromides | LiH/DMF | 5-Bromo-N-alkylthiophene-2-sulfonamides | Good | nih.gov |
| Aryl/Alkyl Sulfonamides | Alcohols | Mn(I) PNP Pincer Complex | Mono-N-alkylated Sulfonamides | Excellent (Avg. 85%) | acs.org |
| Primary Sulfonamides | Alcohols | [Ru(p-cymene)Cl₂]₂/DPPF | Secondary Amines | - | organic-chemistry.org |
N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation can be accomplished by reacting the primary sulfonamide with acylating agents such as acid chlorides or chloroformates in the presence of a base. For example, treatment of a primary sulfonamide with butyl chloroformate in pyridine, using 4-pyrrolidin-1-yl-pyridine as a catalyst, affords the N-butoxycarbonyl-sulfonamide derivative. acs.org This reaction provides a route to further functionalized compounds with altered electronic and steric profiles.
Generation and Reactivity of Sulfonamide Anions
The proton on the sulfonamide nitrogen is acidic and can be removed by a strong base to generate a sulfonamide anion. patsnap.com This anion is a potent nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govpatsnap.com The use of lithium hydride (LiH) to deprotonate the sulfonamide for subsequent N-alkylation is a prime example of leveraging the reactivity of this anion. nih.gov
Alternatively, sulfinate anions can serve as precursors to sulfonamides. Thiosulfonates can be cleaved by nucleophiles to generate sulfinate anions in situ, which then react with amines in the presence of reagents like N-bromosuccinimide (NBS) to form sulfonamides in high yields. organic-chemistry.orgacs.org This method offers a stable and non-toxic alternative to using metal sulfinate salts. organic-chemistry.org
Cyclization Reactions Involving the Sulfonamide Moiety
The sulfonamide group is a key participant in various cyclization reactions to form diverse heterocyclic structures, including sultams (cyclic sulfonamides). nih.gov These reactions often proceed through radical or electrochemical pathways.
Radical Cyclizations: Tin hydride-mediated radical cyclizations of N-alkenylsulfonamides (ene sulfonamides) can produce bicyclic and tricyclic imines through an initial cyclization followed by the elimination of a sulfonyl radical. nih.govbeilstein-journals.org
Electrochemical Cyclizations: An electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides has been developed. researchgate.net This method utilizes an electrochemically generated amidyl radical that undergoes a highly regioselective 5-exo-trig spirocyclization, incorporating various nucleophiles to yield remotely functionalized spirocyclic dihydrothiophenes. researchgate.net Another approach involves an electrooxidative radical cascade cyclization of 1,6-enynes with sulfinates to construct bridged and fused sulfonamides containing medium-sized rings. rsc.org
Redox Cyclization: A redox cyclization of sulfonamides using nitrous oxide (N₂O) as a nitrogen donor allows for the direct synthesis of heterocycles like thiatriazine derivatives. organic-chemistry.org This process involves a directed ortho metalation followed by an N₂O-mediated intramolecular coupling. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS) on the Thiophene (B33073) Ring of this compound
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), typically at the 2- and 5-positions. chemicalbook.com However, in this compound, these positions are already substituted. The reactivity of the remaining 3- and 4-positions is influenced by the electronic and steric effects of the existing groups. The sulfonamide group (-SO₂NH₂) is strongly deactivating and meta-directing in benzene (B151609) systems due to its electron-withdrawing nature. lkouniv.ac.inmnstate.edu The tert-butyl group is an activating, ortho/para-directing group. On the thiophene ring, the C5 position is sterically hindered by the bulky tert-butyl group, and the C2-sulfonamide group deactivates the ring towards electrophilic attack.
Halogenation Reactions for Further Functionalization
Halogenation of the thiophene ring introduces a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to build more complex molecular architectures. nih.govnih.gov
Direct bromination of a structurally similar compound, N,N-dimethylthiophene-2-sulfonamide, using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF, has been shown to be an effective method for introducing a bromine atom onto the thiophene ring. Given the directing effects on the this compound ring, electrophilic halogenation would be expected to occur at the C3 or C4 position, although the deactivating nature of the sulfonamide group may require forcing conditions. The synthesis of many biologically active thiophene sulfonamides begins with a halogenated precursor, such as 5-bromothiophene-2-sulfonamide, highlighting the importance of this functionalization step. nih.gov
Nitration and Sulfonation Studies
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can serve as a precursor for an amino group via reduction. mnstate.edu A chemoselective method for the mononitration of aromatic sulfonamides using tert-butyl nitrite (B80452) has been reported. rsc.org This reaction shows high selectivity for aryl systems functionalized with sulfonamides. rsc.org For this compound, nitration would likely be directed to the C3 or C4 position, though the reaction would be challenging due to the deactivated nature of the ring.
Sulfonation: Electrophilic sulfonation of benzene rings is a reversible reaction often carried out with fuming sulfuric acid. lkouniv.ac.in While thiophene itself undergoes sulfonation, the steric hindrance from the tert-butyl group and the electronic deactivation from the C2-sulfonamide group in this compound would make direct electrophilic sulfonation on the remaining ring positions difficult. An alternative strategy for introducing a sulfonyl group involves a directed metalation-sulfonation sequence. For N-tert-butyl-thiophene-2-sulfonamide, selective metallation at the C5 position with n-butyllithium, followed by quenching with sulfur dioxide gas, yields an intermediate lithium sulfinate salt. google.com This can then be converted to a sulfonyl chloride, effectively achieving sulfonation at the C5 position. google.com However, since this position is already occupied by a tert-butyl group in the title compound, this specific strategy is not directly applicable for further functionalization.
Table 2: Summary of Potential Derivatization Reactions
| Reaction Type | Reagent/Conditions | Potential Product | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Bromide, LiH | N-Alkyl-5-tert-butylthiophene-2-sulfonamide | nih.gov |
| N-Acylation | Butyl Chloroformate, Pyridine | N-Acyl-5-tert-butylthiophene-2-sulfonamide | acs.org |
| Halogenation | NBS, DMF | 3-Bromo-5-tert-butylthiophene-2-sulfonamide | |
| Nitration | tert-Butyl Nitrite | 3-Nitro-5-tert-butylthiophene-2-sulfonamide | rsc.org |
| Spirocyclization | Electrochemical, N-Acyl derivative | Spirocyclic Dihydrothiophene | researchgate.net |
Metal-Catalyzed Transformations of the Thiophene Core in this compound Derivatives
The thiophene ring in this compound and its derivatives is a versatile scaffold for metal-catalyzed transformations. The presence of the electron-withdrawing sulfonamide group and the sterically demanding tert-butyl group influences the regioselectivity and efficiency of these reactions. Catalytic systems, particularly those based on palladium, rhodium, and iridium, have been instrumental in the functionalization of such heterocyclic structures. chim.itethernet.edu.et
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic cores, bypassing the need for pre-functionalized substrates like organohalides or organometallics. chim.itethernet.edu.et For thiophene sulfonamides, this approach allows for the direct formation of new carbon-carbon bonds.
Rhodium(III) and Iridium(III) catalysts, often in the form of [CpMCl2]2 (where M = Rh, Ir and Cp = pentamethylcyclopentadienyl), are particularly effective for C-H activation. ethernet.edu.et These reactions typically proceed via a cyclometalated intermediate, where a coordinating group on the substrate directs the metal to a specific C-H bond. While the sulfonamide group itself can act as a directing group, derivatization at the sulfonamide nitrogen can introduce more effective directing functionalities. For instance, rhodium-catalyzed oxidative C-H/C-H cross-coupling has been successfully applied to couple heteroarenes like thiophenes with arenes bearing a directing group. chim.it
Palladium catalysis is also a cornerstone of C-H functionalization. nih.gov Palladium(II) acetate (B1210297), in conjunction with oxidants like copper(II) acetate or silver salts, can facilitate the dehydrogenative coupling of thiophenes with various coupling partners. chim.it The site-selectivity on the thiophene ring is dictated by a combination of electronic effects, with the sulfonamide group activating the ring, and steric hindrance from the bulky tert-butyl group.
Cross-coupling reactions are fundamental to building molecular complexity from simpler precursors. For derivatives of this compound, halogenated intermediates, such as 5-bromo-N-substituted-thiophene-2-sulfonamides, are common starting points for these transformations. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for forming C-C bonds between an organohalide and an organoboron compound. Derivatives of 5-bromo-thiophene-2-sulfonamide have been shown to be effective substrates for Suzuki-Miyaura coupling. nih.gov In a typical procedure, the bromo-thiophene derivative reacts with various aryl boronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) or potassium carbonate. nih.govnih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the thiophene ring. nih.gov
A study detailed the synthesis of a series of 5-aryl-N-propylthiophene-2-sulfonamides from 5-bromo-N-propylthiophene-2-sulfonamide and different aryl boronic acids. The reactions were carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system, yielding the coupled products in fair to good yields. nih.gov
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-propylthiophene-2-sulfonamide | 56 |
| 2 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-N-propylthiophene-2-sulfonamide | 58 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-propylthiophene-2-sulfonamide | 62 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-N-propylthiophene-2-sulfonamide | 62 |
| 5 | 3-Nitrophenylboronic acid | 5-(3-nitrophenyl)-N-propylthiophene-2-sulfonamide | 66 |
| 6 | 4-Formylphenylboronic acid | 5-(4-formylphenyl)-N-propylthiophene-2-sulfonamide | 72 |
| 7 | Naphthalen-1-ylboronic acid | 5-(naphthalen-1-yl)-N-propylthiophene-2-sulfonamide | 68 |
| Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-N-propylthiophene-2-sulfonamide. nih.gov |
Copper-Catalyzed N-Arylation: Beyond C-C bond formation, the sulfonamide nitrogen itself can be functionalized. Copper-catalyzed cross-coupling reactions are effective for forming C-N bonds. For instance, the coupling of a primary sulfonamide with a heteroaryl bromide can be achieved using a copper catalyst to yield N-(heteroaryl)thiophene sulfonamides. diva-portal.org
Photochemical and Electrochemical Reactivity of this compound
The introduction of energy via light or electricity can induce unique transformations in the this compound framework.
Photochemical Reactivity: The photochemical behavior of thiophene derivatives can involve various reactions, including isomerizations and cycloadditions. For sulfur-containing aromatic heterocycles like dibenzothiophene (B1670422), irradiation can lead to the cleavage of a carbon-sulfur bond. nih.gov While specific studies on the photochemistry of this compound are not widespread, analogies with other thiophenes and sulfoxides suggest potential reactivity. For example, photochemical processes involving dibenzothiophene sulfoxide (B87167) result in the cleavage of the S-O bond, releasing atomic oxygen and the corresponding sulfide. nih.gov A photoinduced thia-Baeyer-Villiger type oxidation has been reported for dibenzothiophene derivatives, converting them into sulfinic esters, which can then be transformed into sulfonamides. nih.gov
Electrochemical Reactivity: Electrochemistry offers a green and efficient alternative for synthesizing and modifying sulfonamides. nih.gov The oxidative coupling of amines and thiols to form sulfonamides can be achieved electrochemically, avoiding the need for chemical oxidants and catalysts. nih.govnoelresearchgroup.com This process is driven by electricity, with hydrogen as the only byproduct. nih.gov
The electrochemical synthesis of sulfonamide derivatives can also be achieved through the reaction of electrochemically generated species. For example, the electrochemical reduction of a nitroaryl compound can generate an amine, which then reacts with an arylsulfinic acid in an electro-oxidative coupling to form the sulfonamide. researchgate.net The electrochemical carboxylation of related bromo-ethylarenes to produce carboxylic acids has been demonstrated, suggesting that the thiophene ring could be similarly functionalized. researchgate.net The specific electrochemical behavior of this compound would depend on the applied potential and the reaction medium, potentially allowing for selective functionalization at the thiophene ring or the sulfonamide moiety.
Acid-Base Properties and Their Influence on Reactivity of this compound
The acid-base properties of this compound are primarily centered on the sulfonamide group (-SO₂NH₂).
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. The pKa of the N-H bond in aryl sulfonamides is typically in the range of 9-11, making it a weak acid. This acidity is crucial for many of its derivatization reactions. For example, N-alkylation or N-arylation reactions require the deprotonation of the sulfonamide with a suitable base, such as lithium hydride (LiH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃), to form the corresponding sulfonamidate anion. nih.govdiva-portal.orgacs.org This anion then acts as a nucleophile, attacking an electrophile like an alkyl halide or an activated aryl halide. nih.govdiva-portal.org
The choice of base and solvent can significantly influence the outcome of these reactions. In the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, LiH in DMF is an effective combination for deprotonation prior to alkylation. nih.gov For Suzuki-Miyaura couplings of the corresponding bromo-derivative, an inorganic base like K₃PO₄ is essential for the catalytic cycle, participating in the transmetalation step. nih.gov
The electronic properties of the substituents on the thiophene ring also affect the acidity of the sulfonamide proton. The electron-withdrawing nature of the sulfonamide group itself activates the thiophene ring toward certain reactions. Conversely, the tert-butyl group is electron-donating via hyperconjugation, which may slightly decrease the acidity of the N-H bond compared to an unsubstituted analogue. Furthermore, the bulky tert-butyl group exerts a significant steric effect, which can hinder reactions at the adjacent sulfonamide group or the C4 position of the thiophene ring.
In the solid state, sulfonamides often form intermolecular hydrogen bonds of the N–H⋯O type, which stabilizes the crystal lattice. In solution, these interactions with protic solvents can influence the compound's solubility and reactivity profile.
Advanced Structural Elucidation and Conformational Analysis of 5 Tert Butylthiophene 2 Sulfonamide
Comprehensive Spectroscopic Methodologies for Structural Characterization
Spectroscopic methods are indispensable tools for elucidating the structural features of 5-tert-butylthiophene-2-sulfonamide in various states. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its constituent atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for the protons of the tert-butyl group and the thiophene (B33073) ring. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, a consequence of their chemical and magnetic equivalence. The protons on the thiophene ring exhibit distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions on the ring. For instance, in related N-tert-butyl-2-thiophenesulfonamide derivatives, the thiophene protons resonate in the aromatic region of the spectrum. The exact chemical shifts can be influenced by the solvent used and the presence of other functional groups. sigmaaldrich.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum of this compound is expected to show signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the carbons of the thiophene ring. The carbon atom attached to the sulfonyl group (C-SO₂) is a key diagnostic signal. In related sulfonamides, the chemical shifts of the thiophene ring carbons provide evidence for the substitution pattern. amazonaws.com The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. bhu.ac.in
Interactive Data Table: Representative NMR Data for Thiophene Sulfonamide Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| N-tert-Butyl-2-thiophenesulfonamide | ¹H | 7.25–7.24 | m | |
| N-tert-Butyl-2-thiophenesulfonamide | ¹H | 1.33 | s | |
| N-tert-Butyl-2-thiophenesulfonamide | ¹³C | 56.3 (C-SO₂) | - | |
| N-tert-Butyl-5-propylthiophene-2-sulfonamide | ¹³C | 152.3, 141.3, 131.9, 124.1, 54.9, 32.2, 29.9, 24.6, 13.5 | - | amazonaws.com |
Note: 's' denotes a singlet and 'm' denotes a multiplet. The data presented is for related compounds and serves as a representative example.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment. mdpi.com
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound is expected to display distinct absorption bands corresponding to the vibrations of the sulfonamide and tert-butyl groups.
The sulfonamide group (–SO₂NH–) gives rise to strong and characteristic stretching vibrations. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1363-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide is also a key feature, often observed in the range of 3349–3144 cm⁻¹. rsc.org The S-N stretching vibration may be found in the 914-895 cm⁻¹ region. rsc.org
The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations. Additionally, the vibrations of the thiophene ring will contribute to the fingerprint region of the spectrum, providing further structural confirmation. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for Sulfonamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1363 - 1310 | rsc.org |
| Sulfonamide (SO₂) | Symmetric Stretch | 1155 - 1143 | rsc.org |
| Sulfonamide (N-H) | Stretch | 3349 - 3144 | rsc.org |
| Sulfonamide (S-N) | Stretch | 914 - 895 | rsc.org |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
Upon ionization, this compound will produce a molecular ion ([M]⁺ or [M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂. nih.govnih.gov The fragmentation of the tert-butyl group is also expected. The study of these fragmentation pathways helps to piece together the molecular structure. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. science-softcon.de
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. rigaku.com This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. krossing-group.de The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov
The resulting crystallographic data provides a definitive confirmation of the molecular structure, including the precise geometry of the thiophene ring and the sulfonamide group. researchgate.netnih.gov It also reveals the conformation of the molecule in the solid state, including the orientation of the tert-butyl group relative to the thiophene ring. Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which play a crucial role in the solid-state architecture. acs.org
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices
The crystal structure of sulfonamides, including this compound, is significantly influenced by a network of intermolecular forces. kcl.ac.uk The sulfonamide group itself is a potent facilitator of hydrogen bonds, possessing both donor (the N-H group) and acceptor (the sulfonyl oxygens) sites. kcl.ac.uk This capability allows for the formation of complex hydrogen bond networks that are crucial in defining the solubility and biological activity of the molecule. kcl.ac.uk
The nature of these hydrogen bonds can be further characterized. Studies on related sulfonamide derivatives using Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis help to distinguish the electrostatic or covalent character of these interactions. researchgate.net For instance, the ratio of kinetic energy density to the potential energy density at the bond critical point can indicate whether an interaction is purely non-covalent or has partial covalent character. researchgate.net
Conformational Preferences and Torsional Angles in the Solid State
The three-dimensional arrangement of this compound in the crystal lattice is defined by its conformational preferences and characteristic torsional angles. X-ray crystallography of the related N-tert-butyl-2-thiophenesulfonamide reveals that the thiophene ring maintains a planar geometry.
The orientation of the sulfonamide group relative to the aromatic thiophene ring is a critical structural parameter. In many aromatic sulfonamides, the amino group of the sulfonamide moiety is found to lie perpendicular to the plane of the aromatic ring. kcl.ac.uk The specific conformation is often a staggered ground state, which is confirmed by X-ray studies of analogous compounds like N,N-dibenzylnonafluorobutane-1-sulfonamide. researchgate.net In this related molecule, the S-N bond length was determined to be 1.59 Å, a value shorter than the average for sulfonamides (1.63 Å), suggesting a degree of double-bond character. researchgate.net
For this compound, the key dihedral angles include the C-C-S-N and C-S-N-C angles, which describe the twist of the sulfonamide group relative to the thiophene ring and the orientation of the tert-butyl group, respectively. While specific angle values for this exact compound are not publicly available, analysis of similar structures, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, shows that bulky groups attached to the thiophene ring are typically twisted out of the plane of the central ring. researchgate.net The precise value of these dihedral angles has a direct impact on the nature and strength of intermolecular bonding within the crystal. kcl.ac.uk
Conformational Analysis and Dynamic Behavior in Solution
In solution, this compound exhibits dynamic behavior, primarily due to the potential for rotation around its single bonds. The inherent flexibility of thiophene-based molecules arises from the possibility of backbone torsion, leading to different conformational isomers. uc.edu Techniques such as variable temperature NMR spectroscopy can be employed to study this dynamic behavior, revealing information about conformational rigidity and the energy barriers to rotation as the molecule may "freeze out" into a single conformation at low temperatures. osti.gov
Rotational Barriers and Conformational Isomerism
A key aspect of the dynamic behavior of this compound is the rotational barrier around the sulfur-nitrogen (S-N) bond. This rotation is often restricted, leading to distinct conformational isomers that can be observed. The energy barrier to this rotation in sulfonamides is a subject of considerable study, with debate surrounding the contributing factors. semanticscholar.org
One viewpoint suggests that the barrier height is influenced by the electronic nature of the substituents. For example, strongly electron-withdrawing groups, such as the perfluorobutyl group in nonafluorobutane-1-sulfonamides, lead to exceptionally high rotational barriers (62–71 kJ·mol⁻¹) due to an increase in the S-N double-bond character. researchgate.net Conversely, other studies using X-ray absorption spectroscopy and density functional theory (DFT) calculations propose that S-N π-bonding involving sulfur's 3p orbitals is minimal. semanticscholar.org These studies argue that electron repulsion is the dominant force affecting the rotational barrier, and that oxidation at the sulfur center has a more significant impact than substituents on the nitrogen atom. semanticscholar.org The presence of a bulky tert-butyl group on the nitrogen and the electron-donating nature of the thiophene ring in the target molecule would therefore play a complex role in defining this barrier, potentially involving both steric hindrance and electronic effects. semanticscholar.org
Table 1: Comparison of S-N Rotational Barriers in Various Sulfonamides
| Compound | Substituent on Sulfur | Substituent on Nitrogen | Rotational Barrier (kJ·mol⁻¹) | Primary Influencing Factor Noted |
|---|---|---|---|---|
| N,N-dibenzylnonafluorobutane-1-sulfonamide | -C₄F₉ (strongly electron-withdrawing) | Dibenzyl | 62–71 | Increased S-N double-bond character researchgate.net |
| Generic Sulfenamides | -R | Alkyl/Aryl | Higher than Sulfonamides | Attributed to d-p π bonding semanticscholar.org |
| Generic Sulfinamides | -(O)R | Alkyl/Aryl | Intermediate | Less π-bonding than sulfenamides semanticscholar.org |
| Generic Sulfonamides | -(O)₂R | Alkyl/Aryl | Lowest of the series | Dominated by electron repulsion semanticscholar.org |
Influence of Substituents on Molecular Geometry and Electronic Distribution
The two key substituents on the thiophene-2-sulfonamide (B153586) core, the tert-butyl group at the 5-position and the tert-butyl group on the sulfonamide nitrogen, exert profound electronic and steric effects on the molecule's geometry and reactivity.
The sulfonamide group (-SO₂NHR) is strongly electron-withdrawing. This property deactivates the thiophene ring towards electrophilic attack but specifically directs substitution to the 5-position, a phenomenon leveraged in the synthesis of related compounds. The tert-butyl group, in contrast, is electron-donating and sterically bulky. Its presence on the sulfonamide nitrogen provides steric hindrance that can affect reactivity at the nitrogen atom and can enhance the metabolic stability of the molecule by physically blocking sites of oxidative degradation.
Computational and Theoretical Investigations on 5 Tert Butylthiophene 2 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, providing a microscopic view of molecular structures and electron distributions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Studies on related thiophene (B33073) sulfonamide derivatives utilize DFT, often with the B3LYP functional and basis sets like 6-31G(d,p), to optimize molecular geometries and analyze structural properties. nih.govsemanticscholar.org These calculations provide predictions of key geometrical parameters such as bond lengths and angles. For instance, in a series of thiophene sulfonamide derivatives, the intramolecular distances of S=O in the sulfonamide group were consistently calculated to be around 1.45 Å to 1.46 Å, while the S–NH2 bond length was found to be approximately 1.67 Å to 1.68 Å. semanticscholar.org
Molecular Electrostatic Potential (MEP) analysis, also performed using DFT, creates a visual map of electron distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting reactivity. nih.gov
Table 1: Predicted Geometrical Parameters for Thiophene Sulfonamide Derivatives using DFT/B3LYP Note: The following data is for a series of related thiophene sulfonamide derivatives, not specifically 5-tert-butylthiophene-2-sulfonamide, but is representative of the class.
| Parameter | Bond Length (Å) semanticscholar.org | Parameter | Bond Angle (°) semanticscholar.org |
| C5–S1 (thiophene) | 1.73 - 1.75 | S1–C2–C3 | 110.84 - 112.44 |
| S=O (sulfonamide) | 1.45 - 1.46 | O=S=O | 120.46 - 121.18 |
| S–N (sulfonamide) | 1.67 - 1.68 | O=S–NH2 | 105.04 - 111.26 |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without reliance on empirical parameters. While computationally more intensive than DFT, they can provide high-accuracy data. In computational studies of related nitro-substituted thiophene compounds, both HF and DFT methods have been employed to optimize structures and calculate properties. researchgate.net Comparing results from both methods allows for a more robust understanding of the electronic structure. For example, the calculated energy gap between frontier orbitals for a given molecule was found to be significantly different between HF and B3LYP methods (10.6 eV for HF vs. 5.6 eV for B3LYP), highlighting the importance of method selection. researchgate.net
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy level relates to the ability to donate electrons, while the LUMO energy level indicates the ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net Computational studies on various thiophene sulfonamides and related structures consistently analyze these parameters to predict their stability and reactivity. semanticscholar.orgmdpi.com
Table 2: Representative Frontier Molecular Orbital Data for Thiophene Derivatives Note: Data is from computational studies on related thiophene compounds to illustrate typical values.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Thiophene-nicotinohydrazide | -6.248 | -2.223 | 4.025 | |
| 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline (DFT/B3LYP) | - | - | 5.5728 | researchgate.net |
Prediction of Spectroscopic Parameters (e.g., Theoretical IR and UV-Vis Spectra)
Theoretical calculations are highly effective in predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is used to simulate UV-Visible absorption spectra by calculating vertical excitation energies and oscillator strengths. nih.gov These theoretical spectra can be compared with experimental data to confirm molecular structures and understand electronic transitions. For example, the most intense absorption band is often associated with the HOMO-LUMO transition.
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. ijcrt.org This aids in the assignment of specific vibrational modes, such as the characteristic stretches of the S=O and S-N bonds in the sulfonamide group.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational stability of molecules over time. For thiophene sulfonamide derivatives, particularly those designed as receptor ligands, MD simulations are used to explore their binding modes and stability within a biological environment, such as a protein's active site. nih.govmonash.eduscilifelab.semonash.edu These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the stability of the resulting complex, which is crucial information in fields like drug discovery. diva-portal.org
Prediction of Chemical Reactivity and Reaction Pathways
The prediction of chemical reactivity and potential reaction pathways is a primary goal of theoretical investigations. This is achieved by integrating data from various computational methods.
Frontier Orbital Analysis : As discussed, the HOMO-LUMO gap is a key determinant of reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) : MEP maps visually indicate the sites most susceptible to electrophilic and nucleophilic attack, thereby predicting how the molecule will interact with other reagents. nih.gov
Machine Learning : More advanced models, such as graph-convolutional neural networks, are being developed to predict reaction outcomes and mechanisms by learning from vast datasets of chemical reactions, representing a new frontier in reactivity prediction. arxiv.org
For thiophene sulfonamides, the electron-withdrawing nature of the sulfonamide group influences the electronic properties of the thiophene ring, affecting its reactivity in reactions like electrophilic substitution.
Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Hardness, Softness)
Computational chemistry provides powerful tools for understanding the intrinsic reactivity of molecules like this compound. Through methods rooted in Density Functional Theory (DFT), it is possible to calculate a variety of global and local reactivity descriptors. arxiv.org These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer quantitative measures of a molecule's electronic properties and its propensity to engage in chemical reactions. mdpi.comorientjchem.org
Key global reactivity descriptors include the electronic chemical potential (μ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). orientjchem.orgresearchgate.net
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests higher stability. mdpi.com It is calculated as μ ≈ -(I+A)/2, where I and A are the vertical ionization potential and electron affinity, respectively. arxiv.org
Chemical Hardness (η): Hardness measures the resistance of a molecule to change its electron distribution. researchgate.net Hard molecules possess a large HOMO-LUMO energy gap, indicating high stability and low reactivity, while soft molecules have a small gap and are more reactive. researchgate.netresearchgate.net It is calculated as η ≈ (I-A)/2. arxiv.org
Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness quantifies the ease of a molecule's electronic cloud to be polarized. researchgate.netutm.my Soft molecules, with their small energy gaps, are generally more polarizable and reactive. researchgate.net
Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. arxiv.org It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. arxiv.org It is defined as ω = μ²/ (2η). mdpi.com
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Chemical Potential | μ | μ ≈ -(I+A)/2 | Measures electron escaping tendency; indicates stability. mdpi.com |
| Chemical Hardness | η | η ≈ (I-A)/2 | Resistance to change in electron distribution; related to HOMO-LUMO gap. researchgate.net |
| Chemical Softness | S | S = 1/η | Measure of a molecule's polarizability and reactivity. researchgate.net |
| Electrophilicity Index | ω | ω = μ²/(2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |
Mapping Molecular Electrostatic Potentials and Fukui Functions
Beyond global descriptors, computational methods allow for the visualization of reactivity across the molecular structure, identifying specific sites prone to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for predicting reactive sites and understanding intermolecular interactions. researchgate.net The map is color-coded to indicate different potential values:
Red/Orange/Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Regions of positive potential, which are electron-poor. These areas are favorable for nucleophilic attack. researchgate.net
Green: Regions of near-zero or neutral potential. wolfram.com
For thiophene sulfonamide derivatives, MEP maps typically reveal a high negative potential around the oxygen atoms of the sulfonamide group, identifying them as primary sites for electrophilic interaction and hydrogen bonding. researchgate.netresearchgate.net The distribution of positive and negative potentials across the thiophene and tert-butyl groups provides further insight into the molecule's interaction profile. scispace.com
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. arxiv.org It helps to pinpoint the most reactive atoms within a molecule. A dual descriptor, Δf(r), which is the difference between the nucleophilic and electrophilic Fukui functions, is often used for site selectivity. arxiv.org
If Δf(r) > 0 , the site is favored for a nucleophilic attack.
If Δf(r) < 0 , the site is favored for an electrophilic attack. arxiv.org
The use of condensed Fukui functions allows for the assignment of these reactivity indices to specific atoms, providing a powerful method for predicting regioselectivity in chemical reactions involving thiophene sulfonamide scaffolds. researchgate.net
Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Methodologies for Mechanistic Insights
Ligand-Based and Structure-Based Approaches for Understanding Chemical Interactions
Computational drug design employs two primary strategies to understand and predict how molecules like this compound interact with biological targets: ligand-based and structure-based approaches. nih.gov
Structure-Based Approaches: These methods rely on the known three-dimensional structure of the target protein (e.g., an enzyme or receptor). nih.gov The primary technique is molecular docking, where the ligand is computationally placed into the binding site of the protein to predict its binding conformation and affinity. nih.gov Docking studies on analogues of this compound have been used to explore their binding modes in targets like the angiotensin II type 2 receptor (AT2R), providing insights into the specific interactions that govern affinity and selectivity. nih.govdiva-portal.orgmonash.edu These studies help rationalize the activity of existing compounds and guide the design of new ones with improved properties.
Ligand-Based Approaches: When the 3D structure of the target is unknown, ligand-based methods are employed. nih.gov These approaches use the chemical and physical properties of a set of known active molecules to infer the necessary features for biological activity. The this compound scaffold itself can be considered a "pharmacophore" or a key structural element that is systematically modified. Researchers synthesize and test a series of analogues to build a model that relates structural changes to activity. monash.edu
Often, these approaches are integrated to enhance the reliability of predictions. nih.gov Information from the ligand can be used to refine docking protocols, while insights from the protein structure can inform the design of new ligands.
Development of Predictive Models for Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models use calculated molecular descriptors—physicochemical, electronic, or structural parameters—to predict the activity of new, untested compounds. acs.org
The development of a predictive QSAR model involves several steps:
Data Collection: A dataset of compounds with known biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. For thiophene sulfonamides, these can include the reactivity descriptors discussed in section 5.3.1 (e.g., electrophilicity index, hardness) as well as others related to shape, size, and lipophilicity. mdpi.comacs.org
Model Building: Statistical or machine learning methods (e.g., linear regression, random forest) are used to create an equation that correlates the descriptors with biological activity. acs.org
Validation: The model's predictive power is rigorously tested to ensure it can accurately forecast the activity of compounds not used in its creation. nih.gov
A key application of this methodology was demonstrated in a study of thiophene derivatives, where a strong linear correlation was established between the computationally derived global electrophilicity index (ω) and the experimentally measured electrophilic reactivity (E). acs.org This correlation allowed for the accurate prediction of the reactivity of five other substituted thiophenes for which no experimental data existed, showcasing the power of QSAR-like models to provide predictive insights. acs.org
In Silico Screening and Virtual Ligand Discovery (Non-Clinical Focus)
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govarchivesofmedicalscience.com This approach accelerates the early stages of discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. The this compound scaffold is a valuable component in these efforts due to its favorable chemical properties. nih.gov
The process often involves the following steps:
Library Generation: Large virtual libraries, sometimes containing millions of compounds, are created. These libraries can be built around a core scaffold, such as the combination of a sulfonamide and a 5-membered heterocycle like thiophene, which is present in many known drugs. nih.gov
Screening: The virtual library is screened against a 3D model of the target protein using techniques like molecular docking. nih.gov The goal is to identify compounds that fit well within the target's binding site and form favorable interactions.
Hit Identification: Compounds that receive high scores in the docking process are identified as "hits." archivesofmedicalscience.com These hits are then acquired or synthesized for experimental validation.
This methodology has been successfully applied to discover ligands for various targets. For example, a virtual library of around 140 million compounds based on a sulfonamide-heterocycle scaffold was screened against the cannabinoid type II receptor (CB₂), a G-protein coupled receptor, leading to the discovery of new potential ligands. nih.gov Similarly, in silico screening of sulfonamide derivatives has been performed against targets like glycolytic enzymes to identify potential inhibitors. researchgate.net This non-clinical application is crucial for generating novel starting points for further chemical optimization.
Mechanistic Investigations of 5 Tert Butylthiophene 2 Sulfonamide Interactions with Biological Macromolecules Strictly Focused on Molecular Mechanisms, Not Clinical Outcomes
Principles of Enzyme Inhibition and Ligand-Protein Binding at the Molecular Level
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The interaction between a ligand (inhibitor) and a protein (enzyme) is governed by a variety of non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The specificity and affinity of this binding are determined by the three-dimensional structures of both the ligand and the enzyme's active site, a principle often described as a "lock and key" or "induced fit" model.
Sulfonamides represent a classic example of enzyme inhibitors that function through different mechanisms depending on their target.
Competitive Inhibition: In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). acs.orgiucr.org They achieve this by mimicking the structure of the enzyme's natural substrate, para-aminobenzoic acid (pABA). iucr.org By binding to the active site, the sulfonamide molecule physically prevents pABA from binding, thereby halting the synthesis of folic acid, which is essential for bacterial replication. iucr.org
Active Site-Directed Inhibition: When interacting with metalloenzymes like carbonic anhydrases (CAs), sulfonamides act as potent, site-directed inhibitors. nih.gov Their primary mechanism involves the coordination of the sulfonamide group's deprotonated nitrogen atom directly to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. researchgate.netnih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic function—the reversible hydration of carbon dioxide. sci-hub.se This binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site cavity. rsc.org
Interaction Mechanisms with Carbonic Anhydrase Isozymes: A Mechanistic Case Study
Thiophene-based sulfonamides are highly effective inhibitors of human carbonic anhydrase (hCA) isozymes, particularly the cytosolic and widespread hCA II. rsc.orgmdpi.com While specific studies on 5-tert-butylthiophene-2-sulfonamide are not detailed in the reviewed literature, a robust mechanistic understanding can be constructed from extensive research on closely related 5-substituted thiophene-2-sulfonamide (B153586) derivatives.
The binding of a thiophene (B33073) sulfonamide to the hCA active site is a well-orchestrated molecular event. The primary anchoring point is the sulfonamide moiety (–SO₂NH₂). The deprotonated nitrogen of this group forms a coordinate bond with the catalytic Zn²⁺ ion. sci-hub.se This fundamental interaction is buttressed by a strong hydrogen bond between one of the sulfonamide's oxygen atoms and the backbone amide group of the highly conserved amino acid residue, Threonine 199 (Thr199). sci-hub.se
Kinetic parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50) are essential for quantifying the potency of an enzyme inhibitor. The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of binding affinity; a lower K_i value signifies a more potent inhibitor. The IC_50 value indicates the concentration of an inhibitor required to reduce enzyme activity by 50%.
Studies on various thiophene-based sulfonamides demonstrate potent inhibition of hCA I and hCA II, with K_i values often in the nanomolar range. mdpi.com For instance, certain derivatives show K_i values against hCA I ranging from approximately 66 nM to 235 µM, and against the more susceptible hCA II, from 38 µM down to 75 nM. mdpi.com The substitution pattern on the thiophene ring significantly impacts these values, highlighting the importance of the "tail" group in achieving high affinity.
The following table presents kinetic data for a selection of sulfonamide derivatives against hCA I and hCA II, illustrating the range of inhibitory potencies within this class of compounds.
| Compound | Target Isozyme | IC_50 (µM) | K_i (µM) |
|---|---|---|---|
| Compound 3e (Thiophene-based) | hCA I | 0.176 | 0.1676 ± 0.017 |
| Compound 3m (Imidazole-based) | hCA II | 0.526 | 0.2880 ± 0.080 |
| Thiophene Sulfonamide Derivative 1 | hCA I | N/A | 66.49 ± 17.15 nM |
| Thiophene Sulfonamide Derivative 1 | hCA II | N/A | 74.88 ± 20.65 nM |
| Thiophene Sulfonamide Derivative 4 | hCA I | N/A | 234.99 ± 15.44 µM |
| Thiophene Sulfonamide Derivative 4 | hCA II | N/A | 38.04 ± 12.97 µM |
Table 1: Kinetic inhibition data for representative sulfonamide derivatives against human carbonic anhydrase isozymes I and II. Data sourced from multiple studies. mdpi.com Note: "N/A" indicates data not available in the cited source.
The chemical architecture of this compound dictates its interaction with target enzymes, with each functional group playing a distinct role:
Sulfonamide Group (–SO₂NH₂): This is the primary "zinc-binding group." Its ability to coordinate with the Zn²⁺ ion is the cornerstone of CA inhibition by this class of compounds.
Thiophene Ring: This aromatic heterocycle acts as a rigid scaffold. It correctly orients the sulfonamide group for zinc binding and positions the 5-substituent for secondary interactions. Its electronic properties can also influence the acidity of the sulfonamide proton.
5-tert-butyl Group: This bulky, hydrophobic group acts as a "tail." Its role is to engage with the hydrophobic regions of the CA active site. rsc.org The size and shape of this group are critical determinants of both binding affinity and isoform selectivity. By providing a snug fit into the hydrophobic pocket of certain isoforms (like hCA II) while potentially clashing with the active site of others, such substituents can be tuned to create highly selective inhibitors. The flexibility of linkers between the scaffold and the tail is another strategy used to enhance isoform selectivity. rsc.org
Mechanistic Insights from Co-crystallization Studies of Thiophene Sulfonamides with Target Proteins
X-ray crystallography provides definitive, high-resolution insights into the binding modes of inhibitors. While a crystal structure for this compound is not available, numerous structures of other 5-substituted thiophene sulfonamides complexed with hCA II have been determined (e.g., PDB entries 4BF1, 4BF6, 5MJN). rsc.org
These crystal structures consistently reveal the following key mechanistic details:
The sulfonamide nitrogen is directly coordinated to the zinc ion, confirming this as the primary binding interaction. sci-hub.se
A hydrogen bond network stabilizes the inhibitor, most notably between a sulfonamide oxygen and the backbone NH group of Thr199. sci-hub.se
The thiophene ring and its 5-substituent are oriented toward a hydrophobic pocket. The orientation of the inhibitor is largely dictated by hydrophobic interactions between the tail (e.g., substituted benzylsulfanyl moieties) and residues like Val121, Phe131, Val135, and Pro202. rsc.org These structures provide a clear template for how the tert-butyl group of this compound would likely bind, maximizing hydrophobic contact within this pocket to enhance affinity.
Molecular Basis of Sulfonamide Resistance Mechanisms (e.g., in Dihydropteroate Synthase)
The clinical utility of sulfonamides as antibacterial agents has been compromised by the evolution of resistance. The molecular mechanisms are well-understood and primarily involve the target enzyme, dihydropteroate synthase (DHPS).
There are two predominant mechanisms of resistance:
Point Mutations in the folP Gene: Mutations in the chromosomal gene (folP) that encodes DHPS can alter the active site. These changes can reduce the binding affinity of sulfonamides while largely preserving the enzyme's affinity for its natural substrate, pABA.
Acquisition of Mobile sul Genes: A more common and potent mechanism is the horizontal gene transfer of plasmids carrying sul genes (sul1, sul2, etc.). These genes encode for highly divergent, sulfonamide-resistant DHPS enzymes. sci-hub.sersc.orgmdpi.com
Crystallographic and enzymatic studies have elucidated the molecular basis for the intrinsic resistance of these Sul enzymes. A key discovery is the insertion of a two-amino-acid motif, typically Phenylalanine-Glycine (Phe-Gly), into a loop that shapes the pABA-binding site. sci-hub.sersc.orgmdpi.com This insertion remodels the active site, creating steric hindrance that dramatically reduces the binding affinity for bulky sulfonamide drugs—by over 1000-fold in some cases. sci-hub.semdpi.com Crucially, this modification does not significantly impair the enzyme's ability to bind pABA and carry out its normal catalytic function, meaning there is little to no fitness cost to the bacterium for acquiring this resistance mechanism. sci-hub.semdpi.com This structural alteration allows the resistant enzyme to effectively discriminate between the natural substrate and the drug, rendering sulfonamides ineffective.
Structural Adaptations in Enzymes Conferring Resistance
Resistance to sulfonamides, a class of antibacterials that includes thiophene derivatives like this compound, is primarily mediated by specific adaptations in the target enzyme, dihydropteroate synthase (DHPS). researchgate.netnih.gov Bacteria acquire resistance either through mutations in their native DHPS gene (folP) or, more commonly, by acquiring foreign sul genes via horizontal gene transfer. nih.govbiorxiv.org These sul genes encode for highly divergent, sulfa-insensitive DHPS enzyme variants (Sul enzymes). biorxiv.org
Crystal structures of Sul enzymes (Sul1, Sul2, and Sul3) reveal a significant reorganization of the binding region for the natural substrate, p-aminobenzoic acid (pABA), compared to the sensitive DHPS enzymes. researchgate.net The primary structural adaptation responsible for this resistance is the insertion of a specific dipeptide sequence, typically Phenylalanine-Glycine (Phe-Gly), into the active site. researchgate.netbiorxiv.org
This inserted phenylalanine residue acts as a steric gate, physically obstructing the binding of bulkier sulfonamide drugs while still permitting entry and binding of the natural substrate, pABA. biorxiv.org Mutational analyses confirm that this phenylalanine is essential for conferring broad-spectrum sulfonamide resistance. nih.gov When this key phenylalanine residue is substituted with a smaller glycine (B1666218) residue in Sul enzymes, a significant increase in susceptibility to various sulfa drugs is observed. nih.gov This highlights the critical role of this structural adaptation in mediating resistance.
| Enzyme Type | Key Structural Adaptation | Consequence for Sulfonamide Binding | Reference |
| Resistant (Sul1, Sul2, Sul3) | Insertion of a Phe-Gly sequence in the active site. | The Phenylalanine sidechain provides a steric hindrance, blocking the binding of sulfonamides. | researchgate.net, biorxiv.org |
| Sensitive (DHPS) | Lacks the Phe-Gly insertion. | The active site can accommodate and be inhibited by sulfonamides. | researchgate.net, nih.gov |
| Lab-Evolved Resistant DHPS | Recapitulated the resistance mechanism through a similar Phe-Gly insertion in its active site. | Gains the ability to discriminate against sulfonamides, conferring resistance. | researchgate.net |
Discrimination Mechanisms Between Natural Substrates and Sulfonamides
The ability of resistant enzymes to differentiate between the natural substrate (pABA) and structurally similar sulfonamide inhibitors is the cornerstone of their insensitivity to these drugs. This discrimination is not merely a passive blocking mechanism but involves a combination of structural and dynamic factors.
The primary mechanism for discrimination in Sul enzymes is the aforementioned Phe-Gly insertion. biorxiv.org This modification remodels the pABA-binding region, effectively creating a selective filter. biorxiv.org While the natural substrate, pABA, can navigate this altered active site, the bulkier sulfonamide molecule is sterically excluded by the phenylalanine residue. researchgate.netbiorxiv.org Studies have shown that this insertion is necessary for a more than 1000-fold loss in the binding affinity of sulfa drugs to Sul enzymes without compromising the enzyme's ability to process pABA. biorxiv.org
In addition to this key structural insertion, research indicates that Sul enzymes possess increased conformational dynamics within their active sites compared to their drug-sensitive DHPS counterparts. researchgate.netbiorxiv.org This enhanced flexibility may contribute to the substrate discrimination process, allowing the enzyme to adapt more readily to its natural substrate while being less accommodating to the more rigid structures of sulfonamide inhibitors. researchgate.net In contrast, mutations in the chromosomal folP gene that confer resistance often work by increasing the Michaelis constant (KM) for sulfonamides with less significant effects on the KM for pABA, thereby giving the enzyme a substrate discrimination capacity that the wild-type version lacks. nih.gov
| Factor | Mechanism in Resistant (Sul) Enzymes | Outcome | Reference |
| Structural Modification | Phe-Gly insertion in the active site. | Sterically hinders sulfonamide binding while allowing pABA access. | researchgate.net, biorxiv.org |
| Binding Affinity | Over 1000-fold decrease in binding affinity for sulfonamides. | Robust, pan-sulfonamide resistance. | biorxiv.org |
| Enzyme Dynamics | Increased flexibility and conformational dynamics in the active site. | May facilitate preferential binding of the natural substrate over inhibitors. | researchgate.net, biorxiv.org |
| Kinetics (mutated DHPS) | Increased KM for sulfonamides relative to pABA. | Confers substrate discrimination ability. | nih.gov |
Protein-Ligand Docking and Molecular Dynamics Simulations in Exploring Mechanistic Pathways
Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. imrpress.comnih.gov These techniques provide insights into binding modes, interaction energies, and the dynamic stability of protein-ligand complexes, which are invaluable for rational drug design. mdpi.commdpi.com
Protein-ligand docking predicts the preferred orientation of a ligand when bound to a receptor, generating various poses and scoring them based on estimated binding affinity. imrpress.commdpi.com This is often followed by MD simulations, which simulate the movement of atoms in the complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes. nih.govpeerj.com
In the context of thiophene sulfonamides, these computational approaches have been used to explore their binding modes with various receptors. For instance, docking and MD simulations were employed to investigate the binding of N-(heteroaryl)thiophene sulfonamides to the angiotensin II AT2 receptor (AT2R). diva-portal.org These studies helped to understand how structural modifications, such as the addition of a tert-butylimidazolylacetyl group, could significantly improve binding affinities. diva-portal.org
MD simulations can reveal the specific amino acid residues that are critical for binding and stabilizing the ligand within the active site. peerj.com For example, simulations of a representative sulfonamide with triose phosphate (B84403) isomerase (TPI), a potential antimalarial drug target, identified key residues at the dimer interface responsible for selective affinity. peerj.com The calculations, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can estimate the free energy of binding and parse the contributions from different energy components, such as van der Waals and electrostatic interactions. peerj.com
These computational explorations are crucial for understanding how a ligand like this compound might interact with its target protein, guiding the synthesis of new analogs with improved potency and selectivity. mdpi.com
| Computational Method | Application in Sulfonamide Research | Key Insights Provided | Reference |
| Protein-Ligand Docking | Predicting binding modes of N-(heteroaryl)thiophene sulfonamides to the AT2 receptor. | Identification of potential binding orientations and key interactions for initial assessment. | diva-portal.org |
| Molecular Dynamics (MD) Simulations | Characterizing the stability and interactions of sulfonamides with enzymes like TPI and AT2R. | Elucidation of dynamic stability, conformational changes, and specific residue contributions to binding. | diva-portal.org, peerj.com |
| MM-PBSA Calculations | Estimating binding free energies of sulfonamide-TPI complexes. | Quantification of binding affinity and identification of driving forces (e.g., van der Waals, electrostatic). | peerj.com |
Diverse Applications of 5 Tert Butylthiophene 2 Sulfonamide in Chemical Research
Utilization as a Chiral Auxiliary in Asymmetric Organic Synthesis
In asymmetric synthesis, where the goal is the selective production of one enantiomer of a chiral molecule, chiral auxiliaries play a pivotal role. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction toward a single stereoisomeric product. The bulky tert-butyl group of 5-tert-butylthiophene-2-sulfonamide provides significant steric hindrance, a key feature for effective chiral auxiliaries.
While the direct application of this compound as a widely-used chiral auxiliary is not extensively documented, its structure is analogous to the highly successful tert-butanesulfinamide (Ellman's auxiliary). sigmaaldrich.comwikipedia.org Ellman's auxiliary, a sulfinamide, has demonstrated remarkable versatility and effectiveness in the asymmetric synthesis of amines. sigmaaldrich.comwikipedia.orgyale.edu The underlying principle involves the condensation of the auxiliary with aldehydes or ketones to form tert-butanesulfinyl imines. The sterically demanding tert-butanesulfinyl group then directs the nucleophilic addition to one face of the imine, resulting in high diastereoselectivity. sigmaaldrich.comiupac.org Subsequent mild cleavage of the auxiliary yields the desired chiral amine. sigmaaldrich.com
Given these precedents, the potential for this compound to function in a similar capacity is significant. The combination of the sterically imposing tert-butyl group and the electronically distinct thiophene (B33073) sulfonamide framework could be leveraged to influence the stereochemical outcome of various organic transformations, representing an area ripe for further investigation.
Role in Ligand Design for Organometallic Catalysis
Organometallic catalysis is a cornerstone of modern chemical synthesis, where the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. sciltp.comggckondagaon.in this compound possesses multiple potential coordination sites, making it an intriguing candidate for ligand design. The thiophene ring's sulfur atom and the sulfonamide group's nitrogen and oxygen atoms can all act as Lewis bases, capable of coordinating to a metal center.
The development of ligands based on sulfinamide functionality for asymmetric transition metal catalysis has been established, demonstrating that sulfur-nitrogen containing groups can be effective in creating a chiral environment around a metal. yale.edu Thiophene-based ligands are also common in catalysis due to the ability of the sulfur heteroatom to coordinate with various transition metals. mdpi.com The integration of both the thiophene ring and the sulfonamide group into a single molecule offers a bidentate or even multidentate coordination potential. This could be exploited to create novel catalysts for a range of reactions, including cross-coupling, hydrogenation, and polymerization. sciltp.comnih.gov The specific electronic properties conferred by the thiophene ring combined with the steric bulk of the tert-butyl group could lead to catalysts with unique reactivity and selectivity profiles.
As a Versatile Building Block for the Synthesis of Complex Organic Molecules
In medicinal chemistry and materials science, the synthesis of complex molecular architectures often relies on the use of "building blocks"—smaller, functionalized molecules that can be readily incorporated into a larger structure. cymitquimica.comnih.gov this compound and its derivatives are recognized as valuable building blocks for this purpose. nih.govachemblock.com The thiophene sulfonamide scaffold is a common motif in a variety of biologically active compounds and functional materials. srce.hrmdpi.com
The reactivity of the thiophene ring allows for various modifications. For instance, halogenated analogs, such as 5-bromothiophene-2-sulfonamide (B1270684), serve as key precursors in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. tandfonline.comresearchgate.net This reaction enables the formation of carbon-carbon bonds, allowing for the straightforward synthesis of a diverse array of 5-arylthiophene-2-sulfonamide derivatives. researchgate.net This strategy provides a powerful tool for systematically modifying the electronic and physical properties of the resulting molecules, making it a cornerstone of library synthesis for drug discovery and materials development. nih.govtandfonline.com
| Application Area | Key Feature of the Compound | Example Reaction/Use | Relevant Compounds |
| Asymmetric Synthesis | Steric bulk of the tert-butyl group | Potential as a chiral auxiliary, analogous to Ellman's reagent. sigmaaldrich.comiupac.org | (R/S)-tert-Butanesulfinamide |
| Organometallic Catalysis | Multiple coordination sites (S, N, O) | Potential as a ligand for transition metal catalysts. yale.edumdpi.com | N/A |
| Complex Molecule Synthesis | Reactive thiophene ring, sulfonamide group | Use in Suzuki-Miyaura cross-coupling reactions. tandfonline.comresearchgate.net | 5-Bromothiophene-2-sulfonamide |
| Advanced Materials (NLO) | Donor-acceptor electronic structure | Component in materials with nonlinear optical properties. mdpi.com | N/A |
| Advanced Materials (OLEDs/OFETs) | π-conjugated semiconducting properties | Building block for organic semiconductors. mdpi.comresearchgate.net | Bithiophenesulfonamide (BTSA) |
| Supramolecular Chemistry | Hydrogen bonding capability (N-H, S=O) | Component in host-guest assemblies. researchgate.net | N/A |
Development of Advanced Materials Incorporating Thiophene Sulfonamide Units
The unique electronic characteristics of the thiophene sulfonamide moiety make it an attractive component for the design of novel organic materials with tailored optoelectronic properties.
Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light, enabling applications such as frequency conversion and optical switching. mdpi.comosti.gov A key strategy for designing organic NLO materials is to create molecules with a strong intramolecular charge-transfer (ICT) character, typically by connecting an electron-donating (D) group to an electron-accepting (A) group through a π-conjugated system.
The this compound structure fits this D-A paradigm. The electron-rich thiophene ring acts as the donor, while the strongly electron-withdrawing sulfonamide group serves as the acceptor. Computational studies on thiophene sulfonamide derivatives have explored their geometric and electronic parameters, such as hyperpolarizability, which is a measure of NLO activity. mdpi.com By incorporating these units into polymers or larger conjugated systems, it is possible to create materials with significant second or third-order NLO responses, making them candidates for applications in photonics and optoelectronics. gdut.edu.cnarxiv.org
The field of organic electronics relies on semiconducting organic materials for devices like OLEDs and OFETs. acs.orgresearchgate.net The performance of these devices is heavily dependent on the molecular structure and electronic properties (i.e., HOMO and LUMO energy levels) of the active materials. mdpi.com The donor-acceptor (D-A) architecture is a proven strategy for tuning these properties to optimize charge injection, transport, and emission. mdpi.com
Thiophene-based oligomers and polymers are among the most successful p-type organic semiconductors. acs.org The introduction of an electron-accepting sulfonamide group into a thiophene-based conjugated system can effectively lower both the HOMO and LUMO energy levels, impacting the material's charge transport characteristics and stability. mdpi.com Research on the related bithiophenesulfonamide (BTSA) building block has demonstrated its promise in constructing π-conjugated semiconducting materials for field-effect transistors and photovoltaic cells. researchgate.net These findings underscore the potential of incorporating this compound units into solution-processable semiconductor materials for next-generation flexible electronics. mdpi.comresearchgate.net
Integration into Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgthno.org These interactions are central to the formation of complex, functional architectures, including host-guest systems where a larger "host" molecule encapsulates a smaller "guest." rsc.org
The sulfonamide group is an excellent hydrogen-bonding motif. It possesses a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the sulfonyl oxygens). This dual functionality allows this compound to participate in the self-assembly of predictable and stable supramolecular structures. For example, computational studies have shown that the sulfonamide unit of a drug molecule can form stabilizing hydrogen bonds within the cavity of a host molecule like β-cyclodextrin. researchgate.net This capability can be harnessed to construct ordered molecular assemblies, control molecular recognition events, and develop novel drug delivery systems or chemical sensors. thno.orgsemanticscholar.org
Future Research Directions and Emerging Paradigms for 5 Tert Butylthiophene 2 Sulfonamide
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of thiophene (B33073) sulfonamides is a critical area for development. Traditional methods often involve harsh conditions and have limitations. thieme-connect.com Future research should focus on creating more efficient, sustainable, and versatile synthetic routes to 5-Tert-butylthiophene-2-sulfonamide and its derivatives.
Key areas of exploration include:
Metal-Catalyzed Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-catalyzed cross-coupling reactions could provide more efficient and milder conditions for the synthesis of N-(hetero)aryl sulfonamides. thieme-connect.com Research into "photoless redox" methods, for instance, could expand the substrate scope to include challenging (hetero)aryl chlorides. thieme-connect.com
Green Chemistry Approaches: The use of unconventional and greener solvents, such as deep eutectic solvents (DESs) or even industrial wastewater, in metal-catalyzed direct C-H arylation of the thiophene ring could significantly improve the sustainability of the synthesis. rsc.org
Flow Chemistry and Continuous Manufacturing: Implementing flow chemistry would enable safer, more scalable, and potentially higher-yielding production of this compound. This approach avoids the handling of hazardous reagents in large batches and allows for precise control over reaction parameters. thieme-connect.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Metal-Catalyzed Cross-Coupling | Milder conditions, broader substrate scope | Development of new catalysts and ligands |
| Green Chemistry Approaches | Reduced environmental impact, lower cost | Use of alternative solvents and catalysts |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |
| One-Pot Syntheses | Increased efficiency, reduced waste | Discovery of novel multi-component reactions |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The unique combination of the electron-rich thiophene ring, the bulky tert-butyl group, and the electron-withdrawing sulfonamide moiety in this compound suggests a rich and underexplored reactivity.
Future research should investigate:
Regioselective Functionalization: Developing methods for the selective functionalization of the thiophene ring at positions C3 and C4, which are currently challenging to access. This could involve directed metalation-trapping sequences or novel catalytic C-H activation strategies.
Unconventional Bond Activations: Exploring the cleavage and functionalization of the C-S bonds within the thiophene ring could lead to novel skeletal rearrangements and the synthesis of new heterocyclic systems. researchgate.net
Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions could unveil new reactivity patterns and provide access to unique molecular architectures. scirp.orgnih.gov For instance, photoisomerization has been observed in related dicyanorhodanine-functionalized thiophenes. nih.gov
Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools.
Future directions include:
Development of Diverse Chemical Libraries: Synthesizing large and diverse libraries of derivatives by varying the substituents on the sulfonamide nitrogen and potentially on the thiophene ring. This allows for the rapid assessment of biological activity across numerous variations. wisdomlib.org
Multiplexed HTS Assays: Utilizing multiplexed HTS assays to simultaneously screen compound libraries against multiple biological targets. This approach was successfully used to identify novel covalent inhibitors of Werner syndrome protein (WRN) from a library of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives. nih.govfigshare.com
DNA-Encoded Libraries (DELs): Employing DEL technology for the high-throughput screening of millions to billions of compounds. This strategy streamlines the hit discovery process and has been instrumental in modern drug discovery. frontiersin.org
| Screening Method | Key Feature | Potential Impact on Derivative Discovery |
| Combinatorial Library Synthesis | Rapid generation of diverse analogues | Efficiently explores structure-activity relationships. wisdomlib.org |
| Multiplexed HTS | Simultaneous screening against multiple targets | Accelerates the identification of potent and selective compounds. nih.govfigshare.com |
| DNA-Encoded Libraries (DELs) | Screening of vast chemical space | Increases the probability of finding novel hits for challenging targets. frontiersin.org |
Integration of Advanced Computational Modeling with Experimental Data for Predictive Research
The synergy between computational modeling and experimental work is crucial for accelerating research and gaining deeper insights into the properties and behavior of this compound.
Key areas for integration are:
Quantum Chemistry Calculations: Using Density Functional Theory (DFT) to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. mdpi.commdpi.com This can guide synthetic efforts and help in the interpretation of experimental results. rsc.orgscirp.org
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to establish a correlation between the chemical structure of derivatives and their biological activity. Such models have been successfully used to predict the cytotoxicity of other thiophene derivatives. nih.gov
Molecular Docking and Dynamics Simulations: Employing molecular docking to predict the binding modes of this compound derivatives to biological targets. nih.govcnr.it Molecular dynamics simulations can further elucidate the stability of these interactions over time.
Expanding the Scope of Applications in Emerging Fields of Chemical Science
The unique electronic and structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry.
Emerging fields to explore include:
Organic Electronics: Thiophene-based materials are central to the development of organic semiconductors, solar cells, and nonlinear optics. rsc.org The introduction of the tert-butyl and sulfonamide groups could modulate the electronic properties and solid-state packing of resulting materials.
Chemical Sensors: The thiophene ring can be functionalized to create sensitive and selective chemical sensors. The sulfonamide group could act as a recognition site for specific analytes. rsc.org
Supramolecular Chemistry: The ability of the thiophene ring to participate in non-covalent interactions like π-π stacking and the hydrogen bonding capabilities of the sulfonamide group make this scaffold interesting for the design of novel supramolecular assemblies. rsc.org
Interdisciplinary Approaches Combining Synthetic Chemistry, Biophysics, and Computational Science to Unravel Complex Interactions
A holistic understanding of the potential of this compound requires a collaborative, interdisciplinary approach.
Future research should foster collaborations to:
Elucidate Mechanism of Action: Combine synthetic chemistry to create specific probes, biophysical techniques (e.g., X-ray crystallography, NMR) to study interactions with biological targets, and computational modeling to rationalize these interactions at an atomic level. nih.govcnr.it
Develop Novel Therapeutics: Integrate expertise in medicinal chemistry, pharmacology, and computational drug design to optimize lead compounds for potency, selectivity, and pharmacokinetic properties. mdpi.comajchem-b.com This interdisciplinary strategy is crucial for tackling complex diseases. wisdomlib.org
Design Advanced Materials: Merge the knowledge of synthetic chemists, materials scientists, and physicists to design and fabricate novel functional materials based on the this compound scaffold for applications in electronics and photonics. acs.org
Q & A
[Basic] What are the standard synthetic methods for preparing 5-Tert-butylthiophene-2-sulfonamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves sulfonylation of 2-aminothiophene derivatives using tert-butylsulfonyl chloride under controlled conditions. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) .
- Characterization : Confirm purity via ¹H NMR (DMSO-d6, δ 7.8–8.1 ppm for aromatic protons) and HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .
[Advanced] How can researchers optimize reaction conditions to enhance regioselectivity in sulfonamide functionalization?
Methodological Answer:
Regioselective modifications (e.g., alkylation, halogenation) require careful control of steric and electronic factors:
- Temperature Modulation : Lower temperatures (−20°C) favor electrophilic substitution at the less hindered 5-position of the thiophene ring .
- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to direct substituents to specific positions. For example, FeCl₃ increases sulfonamide activation at the 3-position in related thiophene derivatives .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and adjust reagent stoichiometry .
[Basic] Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : Assign peaks using DMSO-d5. Key signals: tert-butyl group (δ 1.3 ppm, singlet), sulfonamide NH (δ 10.2 ppm, broad), and thiophene protons (δ 6.9–7.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide group via S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 260.1 (calculated for C₈H₁₃NO₂S₂) .
[Advanced] How can conflicting NMR or crystallography data be resolved for structural elucidation?
Methodological Answer:
Address discrepancies using:
- Dynamic NMR Experiments : Variable-temperature NMR (e.g., −40°C to 80°C) to detect conformational changes or rotational barriers in the tert-butyl group .
- X-ray Crystallography : Compare experimental unit cell parameters (e.g., space group P2₁/c) with density functional theory (DFT)-optimized structures .
- Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between NH and C-2 of the thiophene confirm sulfonamide linkage .
[Basic] What biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration assays. IC₅₀ values <1 µM suggest therapeutic potential .
- Cellular Uptake : Use fluorescence microscopy with a BODIPY-labeled derivative to assess membrane permeability in HEK293 cells .
- Cytotoxicity : MTT assays (48–72 hr exposure) to determine LD₅₀ in cancer cell lines (e.g., MCF-7) .
[Advanced] How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO₂) at the 4-position of the thiophene to enhance binding affinity. Compare logP values (e.g., Cl substitution increases hydrophobicity by ~0.5) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize analogs with hydrogen bonds to Arg120 and hydrophobic contacts with Val523 .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes (e.g., t₁/₂ >60 min indicates suitability for in vivo studies) .
[Basic] What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Keep in amber vials under argon at −20°C to prevent oxidation. Desiccate with silica gel to avoid hygroscopic degradation .
- Stability Tests : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) should be <5% .
[Advanced] How should researchers address contradictory data in published studies on sulfonamide reactivity?
Methodological Answer:
- Meta-Analysis : Systematically compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, dichloromethane vs. THF may alter sulfonamide nucleophilicity .
- Reproducibility Protocols : Adopt standardized procedures (e.g., ICH Q2(R1) guidelines) for analytical validation. Replicate key experiments with independent batches .
- Error Source Identification : Use control experiments (e.g., radical scavengers) to rule out free-radical pathways in conflicting halogenation results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
